![molecular formula C17H17N5OS2 B2681461 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034244-18-1](/img/structure/B2681461.png)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound that contains several heterocyclic rings, including an imidazo[2,1-b]thiazole ring and a thiadiazole ring . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
While the specific synthesis route for this compound is not provided, compounds with similar structures are typically synthesized through the reaction of 2-aminothiazoles with α-halocarbonyl compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may contribute to the compound’s potential biological activity .
Aplicaciones Científicas De Investigación
Antitubercular Drug Development
The compound is being investigated as a potential backup to the antitubercular drug pretomanid (PA-824). The research focuses on the synthesis of 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles and related -oxazoles .
Treatment of Neglected Tropical Diseases
The compound shows interesting activity against Chagas disease, a neglected tropical disease. The nitroimidazothiazoles were found to be more effective than the nitroimidazooxazoles .
Leishmania Infantum Inhibitory Activity
The compound has been identified as having a common pharmacophoric pattern for Leishmania infantum inhibitory activity. The presence of the imidazole and oxazole rings in the compound structure is linked to this activity .
PI3K Inhibitors for Inflammatory Diseases
The compound is part of the novel 2,3-dihydroimidazo[1,2-c]quinazoline class of PI3K inhibitors. These inhibitors are being explored for the treatment of inflammatory diseases .
Anticancer and Antiviral Drugs
Derivatives of the compound’s ring system, imidazo[2,1-b][1,3]thiazole, are known to have a broad range of pharmaceutical applications as anticancer and antiviral drugs .
Radiosensitizers
The compound is being studied as a potential radiosensitizer. Radiosensitizers are agents that sensitize tumor cells towards radiation, enhancing the effectiveness of radiotherapy .
Safety And Hazards
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c1-2-5-13-15(25-21-20-13)16(23)18-12-7-4-3-6-11(12)14-10-22-8-9-24-17(22)19-14/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGOXUMWXYNTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.